![molecular formula C9H5F4N B1302406 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile CAS No. 220239-65-6](/img/structure/B1302406.png)
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 220239-65-6 . It has a molecular weight of 203.14 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is [4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile . The InChI code for the compound is1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
. It is a colorless to yellow liquid at room temperature . The molecular weight of the compound is 203.14 .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has been studied for its potential applications in a variety of scientific research fields. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is not completely understood, however, it is believed to interact with the active sites of these enzymes, either by forming a covalent bond or by binding to the enzyme in a non-covalent manner. Additionally, this compound has been shown to inhibit the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is soluble in most organic solvents, making it easy to work with in the laboratory. Additionally, this compound has been shown to be effective in inhibiting the activity of several enzymes, making it a useful tool for studying the effects of enzyme inhibition.
However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, this compound is not very stable and can degrade over time, making it difficult to store for long periods of time.
Future Directions
Despite the potential of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, there are still many unanswered questions about its mechanism of action and potential applications. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, future studies should focus on the development of more stable forms of this compound, as well as the development of new synthesis methods. Finally, further research should be conducted to investigate the potential applications of this compound in drug discovery and development.
Synthesis Methods
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with sodium cyanide in an aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or ruthenium-based catalyst. Other methods of synthesis include the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with an amine or an amide in aqueous solution.
Safety and Hazards
properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJWEIQLXEBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372174 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220239-65-6 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220239-65-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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